molecular formula C6H7ClO5 B8776040 Acetyl chloride, bis(acetyloxy)- CAS No. 36674-73-4

Acetyl chloride, bis(acetyloxy)-

Cat. No.: B8776040
CAS No.: 36674-73-4
M. Wt: 194.57 g/mol
InChI Key: ZARYDSVMAKKSAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl chloride, bis(acetyloxy)- can be synthesized through the reaction of glycolic acid with acetyl chloride and oxalyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of Acetyl chloride, bis(acetyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Acetyl chloride, bis(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted acetoxyacetyl derivatives.

    Hydrolysis Products: Acetic acid and acetoxyacetic acid.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

Acetyl chloride, bis(acetyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetyl chloride, bis(acetyloxy)- involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to modify or create new compounds .

Comparison with Similar Compounds

Uniqueness: Acetyl chloride, bis(acetyloxy)- is unique due to its dual acetoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

36674-73-4

Molecular Formula

C6H7ClO5

Molecular Weight

194.57 g/mol

IUPAC Name

(1-acetyloxy-2-chloro-2-oxoethyl) acetate

InChI

InChI=1S/C6H7ClO5/c1-3(8)11-6(5(7)10)12-4(2)9/h6H,1-2H3

InChI Key

ZARYDSVMAKKSAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)Cl)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of glyoxylic acid monohydrate (53.2 g, 578 mmol), acetic anhydride (530 mL, 5.61 mol) and acetic acid (120 mL) was refluxed for 2 h, concentrated in vacuo and azeotroped with toluene. The residue was diluted with toluene (270 mL), and thionyl chloride (84 mL, 1.15 mol) was added to the mixture. The resultant mixture was stirred at 60° C. for 16 h and concentrated in vacuo. The residue was purified by distillation (6-8 hpa, 70-80° C.) to afford compound the title compound as a colorless oil (70.7 g, 363 mmol, 63%).
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
84 mL
Type
reactant
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Three
Yield
63%

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